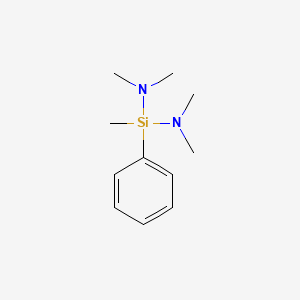

Bis(dimethylamino)methylphenylsilane

Description

Significance within Organosilicon Chemistry and Material Science

The significance of Bis(dimethylamino)methylphenylsilane in organosilicon chemistry lies in its utility as a monomer for the creation of specialized polymers. It is particularly noted for its role in polycondensation reactions with dihydroxy compounds to form polysiloxanes. nih.gov These reactions proceed with the evolution of dimethylamine (B145610), a volatile byproduct, which drives the reaction forward. This method presents an alternative to traditional routes that might use less stable or more corrosive precursors.

In the realm of material science, the polymers derived from this compound are of interest for their thermal properties. The incorporation of both phenyl and methyl groups on the silicon atom can influence the thermal stability and glass transition temperature (Tg) of the resulting polymers. Research has shown that the inclusion of a phenyl group generally increases both the Tg and the thermal stability of polysiloxanes.

A notable study in the Journal of Polymer Science: Polymer Chemistry Edition detailed the solution polycondensation of various bis(dimethylaminosilanes), including this compound, with dihydroxysilanes. This research provided valuable data on the thermal characteristics of the resulting polymers, as summarized in the table below.

Table 1: Thermal Properties of Polysiloxanes Synthesized with this compound

| Polymer | Monomers | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (10% Weight Loss in N₂) |

|---|

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that polymers synthesized using this compound exhibit high thermal stability, a desirable characteristic for materials intended for high-temperature applications.

Overview of Research Trajectories for Aminosilane (B1250345) Compounds

The broader class of aminosilane compounds, to which this compound belongs, is the subject of extensive research with diverse applications. Two major research trajectories are particularly prominent: surface modification and atomic layer deposition (ALD).

Surface Modification: Aminosilanes are widely employed to alter the surface properties of various materials. nih.gov They can form durable covalent bonds with inorganic substrates that possess surface hydroxyl groups, such as glass and silica (B1680970). nih.govmdpi.com This functionalization can be used to tune the surface's hydrophobicity or to introduce reactive amine groups for further chemical modifications. mdpi.com Research in this area explores the influence of reaction conditions and aminosilane structure on the stability and properties of the resulting layers. For instance, studies have investigated the change in water contact angle on surfaces after treatment with different aminosilanes, providing a measure of the altered wettability.

Table 2: Illustrative Data on Surface Modification with Aminosilanes

| Substrate | Aminosilane Treatment | Resulting Water Contact Angle (Advancing) | Research Focus |

|---|---|---|---|

| Glass | (3-Aminopropyl)triethoxysilane (APTES) | 51-93° | Optimization of microarray surfaces |

| Cellulose Nanofibrils | (3-Aminopropyl)triethoxysilane (APTES) | Varies with conditions | Enhancing properties of bio-composites |

This table is interactive. Click on the headers to sort the data.

Atomic Layer Deposition (ALD): Aminosilanes are also crucial as precursors in ALD, a technique used to deposit ultrathin, highly conformal films. rsc.orgelectrochem.org In ALD, the precursor's molecular structure is critical to achieving the desired film properties and deposition characteristics. Research focuses on designing aminosilane precursors that enable deposition at lower temperatures and with higher growth rates for materials like silicon dioxide (SiO₂) and silicon nitride (SiNₓ). The choice of the amino ligand and the number of amino groups on the silicon atom significantly impact the precursor's reactivity and the resulting film quality. Studies have shown that bis(amino)silanes can offer superior deposition performance compared to tris(amino)silanes for certain applications. electrochem.org

Table 3: Comparative Data for Aminosilane Precursors in ALD of SiO₂

| Precursor | Oxidant | Deposition Temperature Range (°C) | Growth Per Cycle (Å/cycle) |

|---|---|---|---|

| Bis(tertiarybutylamino)silane (BTBAS) | Ozone | 300 - >500 | ~1.0 - 1.2 |

| Bis(diethylamino)silane (B1590842) (BDEAS) | Ozone | ~300 - 450 | ~1.0 |

This table is interactive. Click on the headers to sort the data.

The ongoing research into aminosilanes, including specific compounds like this compound, continues to expand the toolkit for materials scientists and chemists, enabling the development of new materials with tailored properties for a wide range of technological applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUYTOTVCEJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Dimethylamino Methylphenylsilane

Established Synthesis Routes

The most common and established method for synthesizing bis(dimethylamino)methylphenylsilane involves the direct amination of a suitable chlorosilane precursor.

The foundational synthesis of this compound is achieved through the reaction of a dichlorosilane (B8785471) with an excess of dimethylamine (B145610). The amine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct.

C₆H₅(CH₃)SiCl₂ + 4 (CH₃)₂NH → C₆H₅(CH₃)Si[N(CH₃)₂]₂ + 2 (CH₃)₂NH₂Cl

This reaction is typically carried out in an inert solvent to facilitate the reaction and the subsequent workup. The choice of solvent and reaction conditions can influence the yield and purity of the final product. A byproduct of this reaction is dimethylammonium chloride, a salt that precipitates from the reaction mixture and can be removed by filtration.

| Reactant | Role | Key Considerations |

| Methylphenyldichlorosilane | Silicon precursor | The purity of the starting material is crucial for obtaining a high-purity final product. |

| Dimethylamine | Aminating agent and HCl scavenger | An excess is used to drive the reaction to completion and neutralize the HCl formed. |

| Inert Solvent | Reaction medium | Facilitates heat transfer and separation of the byproduct. Common solvents include ethers or hydrocarbons. |

Advanced Synthetic Modifications

While the direct amination of methylphenyldichlorosilane is the standard method, advanced synthetic strategies aim to improve efficiency, reduce waste, and offer alternative pathways. One such advanced approach is the catalytic dehydrocoupling of silanes and amines. rsc.org This method involves the reaction of a hydrosilane with an amine in the presence of a catalyst, releasing hydrogen gas as the only byproduct. rsc.orgrsc.org This approach is considered more sustainable as it avoids the formation of ammonium (B1175870) salt waste. rsc.orgrsc.orgelsevierpure.com For the synthesis of this compound, this would involve the reaction of methylphenylsilane (B1236316) with dimethylamine, though specific catalysts for this exact transformation are a subject of ongoing research.

Another advanced method involves the use of alternative aminating agents. For instance, the reaction of chlorosilanes with lithiated amines, such as lithium diethylamide, has been reported for the synthesis of related aminosilanes and can offer high yields and selectivity. google.com

Monomer Purification and Stability Considerations in Research Syntheses

The purification of this compound is critical for its use in sensitive applications, such as in the manufacturing of electronic materials. dakenchem.com The primary impurity from the synthesis is the dimethylammonium chloride salt, which is typically removed by filtration. The crude product can then be purified by distillation under reduced pressure.

The stability of this compound is a key consideration in its handling and storage. Like many aminosilanes, it is sensitive to moisture and will readily hydrolyze upon contact with water, liberating dimethylamine. rsc.org Therefore, it must be stored in a sealed container under a dry, inert atmosphere, such as nitrogen or argon. nih.gov

| Factor | Consideration | Recommended Practice |

| Moisture | Highly susceptible to hydrolysis. | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). |

| Air | Can react with atmospheric moisture. | Handle under anhydrous conditions. |

| Temperature | Generally stable at room temperature. | Storage at 2-8°C is recommended to minimize degradation. rsc.org |

| Incompatible Materials | Reacts with protic solvents (alcohols, water) and strong acids. | Avoid contact with these materials. |

Reactivity and Mechanistic Investigations of Bis Dimethylamino Methylphenylsilane

Aminosilane (B1250345) Reactivity Profiles

The reactivity of bis(dimethylamino)methylphenylsilane is centered around the electrophilic nature of the silicon atom. Silicon, being in the same group as carbon, can undergo nucleophilic substitution reactions. libretexts.org However, key differences in atomic properties, such as silicon's lower electronegativity and the presence of accessible d-orbitals, make it more susceptible to nucleophilic attack compared to carbon. baranlab.org In aminosilanes like this compound, the silicon atom acts as an electrophilic center, readily reacting with nucleophiles. The bond between silicon and nitrogen is the most labile in the molecule, making it the primary site for chemical reactions. researchgate.net The reaction mechanism for nucleophilic displacement at a silicon center, such as in the reaction between aminosilanes and silanols, is considered to be SN2-like, involving a backside attack on the silicon atom by the nucleophile.

In nucleophilic substitution reactions involving this compound, the dimethylamino (-NMe₂) groups function as effective leaving groups. researchgate.net While typical SN2 reactions favor leaving groups that are weak bases, the chemistry at a silicon center allows for the departure of stronger bases like the dimethylamino group. libretexts.org This is largely driven by the formation of a highly stable and strong silicon-oxygen (Si-O) bond, which provides the thermodynamic impetus for the reaction to proceed. libretexts.org

Theoretical studies have demonstrated that the Si-N bond is the weakest bond within aminosilane precursor molecules. researchgate.net Consequently, this bond is the most easily cleaved during reactions with nucleophiles, such as the hydroxyl groups of silanols or water. researchgate.net The high reactivity of the dimethylamino moiety as a leaving group is a key feature that facilitates the use of this compound in polycondensation reactions for the synthesis of siloxane polymers. researchgate.net

Polymerization Reaction Mechanisms

This compound serves as a key monomer in polycondensation reactions with dihydroxysilanes (disilanols) to produce high-molecular-weight polymers. capes.gov.br This process provides a valuable alternative to polymerization routes that use dichlorosilanes, which generate corrosive hydrochloric acid (HCl) as a byproduct. libretexts.org The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of the disilanol on the electrophilic silicon center of the aminosilane. This results in the displacement of the dimethylamino groups and the formation of a stable siloxane (Si-O-Si) linkage, with dimethylamine (B145610) as the only byproduct. capes.gov.br

Specific examples of this polycondensation include the reaction of this compound with aromatic disilanols like 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) and with simpler monomers such as dihydroxymethylphenylsilane. capes.gov.br These reactions yield well-defined, alternating polymer structures.

| Aminosilane Monomer | Dihydroxysilane Monomer | Resulting Polymer | Reference |

|---|---|---|---|

| This compound | 1,4-bis(hydroxydimethylsilyl)benzene | High Polymer | capes.gov.br |

| This compound | Dihydroxymethylphenylsilane | Polymethylphenylsiloxane | capes.gov.br |

The synthesis of high polymers via the condensation of this compound with dihydroxysilanes is often performed using an "aminosilane-deficient method". capes.gov.br This technique involves using a slight molar excess of the dihydroxysilane monomer relative to the aminosilane monomer. By ensuring that the aminosilane is the limiting reactant, the resulting polymer chains are terminated with hydroxyl (silanol) groups. This approach allows for control over the molecular weight and ensures that the final polymer is functionalized with reactive end-groups, which can be important for subsequent processing or curing steps. This methodology is crucial for producing exactly alternating polymer structures without significant side reactions. capes.gov.br

The polycondensation reaction between this compound and a dihydroxysilane monomer systematically builds a polymer backbone composed of repeating siloxane (Si-O-Si) units. Each condensation step creates one such linkage, extending the polymer chain. libretexts.orgcapes.gov.br For instance, the reaction between this compound and dihydroxymethylphenylsilane specifically yields polymethylphenylsiloxane, a polymer where methyl and phenyl groups are attached to a siloxane backbone. capes.gov.br The properties of the resulting siloxane-based polymer, such as thermal stability and glass transition temperature (Tg), are directly influenced by the organic substituents on the silicon atoms (e.g., methyl vs. phenyl groups) and the structure of the comonomers used in the polymerization. capes.gov.br

Polycondensation with Dihydroxysilanes [1, 3, 11]

Condensation with Silanol-Terminated Polysiloxanes

This compound serves as a reactive monomer in condensation reactions with silanol-terminated polysiloxanes. This process is a key method for creating new siloxane materials and polymers. The reaction involves the nucleophilic attack of the hydroxyl group of the silanol-terminated polymer on the silicon atom of this compound. This leads to the formation of a stable silicon-oxygen-silicon (Si-O-Si) bond and the elimination of a dimethylamine molecule as a gaseous byproduct.

The progress of the reaction can be monitored by observing the evolution of dimethylamine gas. A typical experimental setup involves stirring a mixture of the silanol-terminated polydimethylsiloxane and this compound at moderately elevated temperatures, for instance, around 60°C, for several hours to ensure complete reaction. This method provides a versatile route to synthesize copolymers with tailored properties by varying the nature of the silanol-terminated polysiloxane.

Table 1: Condensation Reaction with Silanol-Terminated Polysiloxane

| Reactant 1 | Reactant 2 | Key Conditions | Product | Byproduct |

| This compound | Silanol-Terminated Polydimethylsiloxane | Stirring at ~60°C | Phenylmethylsiloxane-dimethylsiloxane copolymer | Dimethylamine |

Self-Polycondensation Pathways

This compound can undergo polycondensation with dihydroxysilanes, such as dihydroxymethylphenylsilane, to form polysiloxanes. capes.gov.br This reaction is often carried out using an "aminosilane deficient method," where the dihydroxysilane is reacted with a substoichiometric amount of the aminosilane. This approach provides a systematic and controllable alternative to conventional disilanol or dichlorosilane (B8785471) condensation routes for polymer synthesis. capes.gov.br

The fundamental reaction mechanism involves the stepwise condensation of the dimethylamino groups of the silane (B1218182) with the hydroxyl groups of the dihydroxysilane. Each condensation step forms a siloxane bond (Si-O-Si) and releases a molecule of dimethylamine. The process continues, building up the polymer chain and resulting in high molecular weight polymers like polymethylphenylsiloxane. capes.gov.br

Table 2: Self-Polycondensation with Dihydroxysilane

| Reactants | Method | Product | Byproduct |

| This compound, Dihydroxymethylphenylsilane | Aminosilane Deficient Polycondensation | Polymethylphenylsiloxane | Dimethylamine |

Step-Growth Polymerization Kinetics and Mechanism

The polymerization of this compound with silanols follows a step-growth mechanism. fiveable.mewikipedia.orglibretexts.org In this type of polymerization, monomers react to form dimers, which then react to form trimers and tetramers, and so on, leading to a gradual increase in the molecular weight of the polymer over time. wikipedia.orgyoutube.com The reaction proceeds through the interaction of the functional groups—the dimethylamino group on the silane and the hydroxyl group on the silanol. fiveable.me

Kinetic studies of the polymerization of para- or meta-substituted phenylmethylbis(dimethylamino)silanes with 1,4-bis(hydroxydimethylsilyl)benzene have demonstrated that the reactions follow second-order kinetics. The rate of polymerization is dependent on the concentrations of both reacting functional groups. fiveable.me The general rate equation can be expressed as:

Rate = k[Si-NMe₂][Si-OH]

Where 'k' is the rate constant, and the terms in brackets represent the concentrations of the dimethylamino and hydroxyl functional groups, respectively. fiveable.me A crucial aspect of this condensation reaction is the efficient removal of the dimethylamine byproduct, which drives the equilibrium towards the formation of high molecular weight polymers. wikipedia.org

Substitution and Functionalization Reactions

The dimethylamino groups of this compound are effective leaving groups, making the compound susceptible to various substitution and functionalization reactions at the silicon center.

Halogenation Reactions

This compound readily reacts with halogens, such as chlorine (Cl₂) or bromine (Br₂), to yield the corresponding dihalosilanes. The reaction is typically performed in an inert solvent. The dimethylamino groups are substituted by halogen atoms, forming methylphenyldichlorosilane or methylphenyldibromosilane, respectively.

Oxidation Reactions to Silanol Derivatives

The compound can be converted to its corresponding silanol derivative, methylphenylsilanediol (PhMeSi(OH)₂), through oxidation. This transformation is achieved using an appropriate oxidizing agent, such as hydrogen peroxide. The reaction involves the replacement of the dimethylamino groups with hydroxyl groups.

Reduction Reactions to Silane Derivatives

The dimethylamino groups can also be replaced by hydride ions through reaction with a suitable reducing agent. For instance, reaction with lithium aluminum hydride (LiAlH₄) leads to the reduction of the silicon center, yielding methylphenylsilane (B1236316) (PhMeSiH₂).

Table 3: Summary of Substitution and Functionalization Reactions

| Reaction Type | Reagent | Product |

| Halogenation | Chlorine (Cl₂) or Bromine (Br₂) | Methylphenyldichlorosilane or Methylphenyldibromosilane |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Methylphenylsilanediol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Methylphenylsilane |

Carbon-Silicon Bond Formation

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of compounds with applications in materials science, pharmaceuticals, and organic synthesis. This compound serves as a versatile reagent in these transformations, particularly in cross-coupling reactions designed to create aryl-silicon bonds.

While specific studies detailing the use of this compound as a direct silylating agent in palladium-catalyzed cross-coupling reactions with aryl halides are not extensively documented in readily available literature, the general principles of such transformations provide a framework for its potential reactivity. In these reactions, a palladium catalyst facilitates the coupling of an organohalide with a silicon-containing reagent.

The typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. In the context of C-Si bond formation, an aryl halide (Ar-X) would first undergo oxidative addition to a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-X). The silicon reagent would then transfer its silyl (B83357) group to this intermediate in the transmetalation step. Subsequent reductive elimination would yield the desired arylsilane (Ar-SiR₃) and regenerate the Pd(0) catalyst.

The reactivity of aminosilanes in such catalytic cycles can be influenced by the nature of the amino group. The dimethylamino groups in this compound are considered good leaving groups, which could facilitate the transmetalation step. However, the specific conditions required to activate this compound for efficient cross-coupling with various aryl halides, including catalyst, ligand, base, and solvent systems, would necessitate empirical investigation.

Research in the broader field of palladium-catalyzed silylation of aryl halides has explored various silicon sources, such as hydrosilanes and disilanes. These studies have demonstrated the feasibility of forming C-Si bonds under palladium catalysis and have highlighted the importance of ligand choice in optimizing reaction outcomes. For instance, the use of bulky, electron-rich phosphine ligands has been shown to be effective in promoting the catalytic cycle.

While detailed experimental data tables for the direct use of this compound are not available, the table below illustrates typical results from palladium-catalyzed silylation of aryl halides using other silicon reagents, providing a reference for the expected scope and efficiency of such reactions.

Table 1: Illustrative Examples of Palladium-Catalyzed Silylation of Aryl Halides with Various Silylating Agents

| Entry | Aryl Halide | Silylating Agent | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | HSi(OEt)₃ | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 85 |

| 2 | 1-Bromonaphthalene | Me₃Si-SiMe₃ | Pd(PPh₃)₄ | - | Toluene | 78 |

| 3 | 4-Chlorotoluene | (Me₂HSi)₂O | PdCl₂(dppf) | CsF | Dioxane | 92 |

This table is a composite representation based on general knowledge of palladium-catalyzed silylation reactions and does not represent data from the use of this compound.

Transsilylation Mechanisms Involving Aminosilanes

Transsilylation is a chemical reaction involving the transfer of a silyl group from one molecule to another. When aminosilanes are involved, this process typically entails the exchange of an amino group for another functional group, often an alcohol, leading to the formation of a new silicon-containing compound and the release of the amine. These reactions are fundamental in the synthesis of various organosilicon compounds.

Mechanistic investigations into the transsilylation of aminosilanes, including analogs such as (diethylamino)methylphenylsilane, have provided insights into the factors governing these reactions. Kinetic studies of the reaction between aminosilanes and silanols on silica (B1680970) surfaces have revealed important mechanistic details.

One study investigating the reaction of (3-aminopropyl)dimethylmethoxysilane with a silsesquioxane silanol found that the reaction kinetics are influenced by the solvent and temperature. The reaction proceeds more rapidly in non-polar solvents like hexane compared to polar solvents such as tetrahydrofuran (THF). nih.gov This is attributed to the competitive hydrogen bonding of the polar solvent with the silanol, which hinders the formation of the necessary prereaction complex between the aminosilane and the silanol. nih.gov

Computational studies have suggested that the reaction can be second-order with respect to the aminosilane, where a second aminosilane molecule acts as a catalyst. nih.gov The proposed mechanism involves the formation of a prereaction complex, followed by a proton transfer step. The activation energy for this proton transfer has been calculated to be very low, indicating a rapid transfer. nih.gov

The general mechanism for the alcoholysis of aminosilanes is believed to proceed through a four-centered transition state. In this transition state, the alcohol proton interacts with the nitrogen atom of the aminosilane, while the alcohol oxygen atom attacks the silicon center. This concerted process leads to the cleavage of the Si-N bond and the formation of a new Si-O bond, with the concurrent release of the amine.

The rate of transsilylation is influenced by several factors, including the steric and electronic properties of the substituents on both the silicon atom and the nitrogen atom of the aminosilane, as well as the nature of the incoming nucleophile (e.g., the alcohol). More sterically hindered aminosilanes or alcohols will generally react more slowly. Electron-withdrawing groups on the silicon atom can increase its electrophilicity and enhance the rate of nucleophilic attack.

The table below summarizes key findings from kinetic studies on aminosilane reactions, which can be considered analogous to the reactivity of (diethylamino)methylphenylsilane.

Table 2: Summary of Kinetic and Mechanistic Findings for Aminosilane Reactions

| Investigated System | Key Findings | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| (3-aminopropyl)dimethylmethoxysilane and silsesquioxane silanol | Reaction rate is solvent-dependent (faster in non-polar solvents). Reaction can be second-order in aminosilane. | Formation of a prereaction complex; a second aminosilane molecule acts as a catalyst. | nih.gov |

Applications in Materials Science and Polymer Chemistry

Precursor Role in Specialty Polymers and Coatings

As an organosilicon monomer, Bis(dimethylamino)methylphenylsilane is fundamental in the preparation of a variety of silicon-based compounds, including silicone resins and gels. dakenchem.com Its utility extends to modifying existing polymers, coatings, and adhesives to enhance their performance characteristics. dakenchem.com The reactivity of the dimethylamino groups allows for controlled polymerization and functionalization, making it a preferred choice over corresponding chlorosilanes, which are more sensitive to hydrolysis. faa.gov

This compound plays a significant role in the synthesis of polysiloxanes, where it can act as a monomer. dakenchem.com It is also utilized as a surfactant and solubilizer during the synthesis process for these polymers. dakenchem.com Its function as a silanization agent is critical in the synthesis of various silicon-containing polymer materials. dakenchem.com Related compounds, such as Bis(dimethylamino)dimethylsilane, are key intermediates in producing silicone polymers that are widely used as sealants, adhesives, and coatings due to their inherent flexibility and durability. chemimpex.com The general class of aminosilanes serves as precursors in the production of silicon-based polymers for electronics, sealants, and elastomers. chemimpex.com

The controlled reactivity of bis(amino)silanes is instrumental in synthesizing high-molecular-weight polymers. Research into arylenesiloxane polymers, designed for high-temperature applications, has utilized bis(amino)silanes in their synthesis. dtic.mil In one study, alkarylenetrisiloxanylene polymers were synthesized through the reaction of a bis-silanol with compounds like bis(dimethylamino)dimethylsilane. dtic.mil A key finding was that the molecular weights of the resulting polymers could be effectively controlled by adjusting the ratio of the bis-silanol to the bis-aminosilane monomer. dtic.mil This control is crucial for tailoring the final properties of the polymer for specific applications.

The reactive nature of aminosilanes allows for their incorporation into a variety of polymer backbones beyond polysiloxanes. Aromatic polyamides containing silicon can be synthesized via the direct polycondensation of a silane-containing diamine with aromatic dicarboxylic acids. capes.gov.br In this process, the amino groups of the silane (B1218182) monomer react with the carboxylic acid groups to form amide linkages, thereby integrating the silane unit into the main polymer chain. capes.gov.br This method allows for the creation of hybrid materials that combine the thermal stability and solubility of organosilicon compounds with the mechanical strength of polyamides.

Development of Advanced Functional Materials

This compound is a precursor for creating functionalized silicon materials with tailored properties for advanced applications. dakenchem.com These materials are found in electronic packaging, where they form moisture-proof and anti-pollution sealing layers, and in flexible electronics, where they can act as protective layers. dakenchem.com

A significant application of bis(dimethylamino)silanes is in the synthesis of high-temperature elastomers. Silphenylene siloxane polymers are known for their exceptional thermal stability, which is attributed to the rigid silphenylene moiety that disrupts the siloxane redistribution reactions that typically lead to degradation. faa.govdtic.mil These copolymers are commonly prepared by reacting a bishydroxydialkylsilylarylene with a dialkylsilane featuring two active groups, such as bis(dimethylamino) groups. dtic.mil

Research has focused on substituting the silphenylene siloxane backbone with vinyl groups to further enhance thermal properties. faa.gov The vinyl-substituted bis(dimethylamino)silanes are used as the starting monomers for these polymers. faa.gov Thermogravimetric analysis (TGA) has demonstrated the impact of this vinyl functionalization.

Effect of Vinyl Content on Thermal Degradation of Silphenylene Siloxane Polymers

| Polymer Type | Vinyl Content | Onset of Major Thermal Degradation (°C) |

|---|---|---|

| Reference (No Vinyl) | 0% | ~520 |

| Vinyl Substituted | Increasing | >520 |

This table is based on findings that show the onset of major thermal degradation shifts to higher temperatures as the vinyl content increases. faa.gov

The versatility of this compound extends to its use as a precursor for non-polymeric advanced materials. It has been identified as a potential single-source precursor for the synthesis of silicon carbonitride (SiCN) films through plasma-enhanced chemical vapor deposition (PECVD). researchgate.net These films are known for their hardness and thermal stability. Furthermore, the compound is used as a surface treatment agent in semiconductor manufacturing, where it can form a protective silicone film to prevent oxidation and contamination, thereby improving device stability. dakenchem.com In the manufacturing of flat-panel displays, it is used in coatings or adhesives to enhance the material's resistance to high temperatures and improve structural strength. dakenchem.com

Properties of Advanced Optical Hybrimers Derived from Related Silane Precursors

| Property | Wavelength | Value |

|---|---|---|

| Refractive Index | 450 nm | 1.60 |

| Refractive Index | 520 nm | 1.59 |

| Refractive Index | 635 nm | 1.58 |

| Transmittance (before aging) | 450 nm | 97% |

| Transmittance (after 72h @ 180°C) | 450 nm | ~96.5% |

Data from a study on a fast-curable polysiloxane-silphenylene hybrimer, demonstrating the high performance of materials synthesized from related silarylene-containing precursors. mdpi.com

Polyimide Precursor Materials Integration

While direct and extensive research on the integration of this compound as a primary precursor for polyimides is not widely documented in publicly available literature, its structural motifs suggest a potential role in this area. Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties. researchgate.netossila.com The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. nih.govnih.govcnrs.fr

Theoretically, a compound like this compound could be chemically modified to act as a diamine precursor. The methylphenylsilyl group could be incorporated into a larger diamine monomer structure. The subsequent reaction of this silicon-containing diamine with a dianhydride would lead to the formation of a poly(amic acid) precursor, which upon thermal or chemical imidization, would yield a silicon-containing polyimide. The incorporation of silicon into the polyimide backbone can enhance properties such as thermal stability, flame retardancy, and solubility in organic solvents.

Role in Sol-Gel Chemistry and Hybrid Material Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. nih.govsol-gel.net It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or continuous polymers.

Traditional sol-gel chemistry relies on the hydrolysis and condensation of metal alkoxides. However, non-hydrolytic sol-gel (NHSG) processes, which are carried out in the absence of water, offer alternative synthetic routes with distinct advantages, such as better control over the final material's homogeneity and microstructure. sol-gel.netsci-hub.seresearchgate.net These methods often involve the reaction between metal halides and oxygen donors like alkoxides or ethers. sol-gel.net

Aminosilanes, such as this compound, can participate in non-hydrolytic sol-gel type reactions. The dimethylamino groups can react with other precursors, such as silanols or metal alkoxides, to form Si-O-Si or Si-O-metal linkages, eliminating dimethylamine (B145610) as a byproduct. This reactivity allows for the incorporation of the methylphenylsilyl unit into an inorganic or hybrid network under non-aqueous conditions. This approach is particularly useful for synthesizing materials where the presence of water could lead to undesirable side reactions or phase separation. For instance, a non-hydrolytic sol-gel process was utilized to synthesize a Si-H functionalized oligosiloxane resin under acidic conditions to prevent the deprotonation of the Si-H group. sci-hub.se While this example does not directly use this compound, it illustrates the principles of NHSG where a reactive silane is a key component. The reactivity of bis(amino)silanes is analogous and could be employed in similar systems.

Organic-inorganic hybrid materials are composites at the molecular or nanoscale level, combining the properties of both organic and inorganic components. mdpi.com The sol-gel process is a prominent method for fabricating these materials.

This compound can act as a valuable co-monomer in the synthesis of organic-inorganic hybrid polymers. Its reaction with other organofunctional silanes or metal alkoxides allows for the creation of a cross-linked network where the methylphenylsilyl groups are covalently integrated. The phenyl group provides organic character, potentially enhancing thermal stability and modifying the refractive index, while the siloxane backbone provides inorganic characteristics like rigidity and durability. The fabrication of such hybrid materials can be tailored to achieve specific properties for a wide range of applications, from coatings to advanced electronic materials. mdpi.comresearchgate.net

| Precursor System Component | Potential Role in Hybrid Material | Resulting Property Enhancement |

| This compound | Introduction of methylphenylsilyl units | Thermal stability, refractive index control |

| Other Organofunctional Silanes | Formation of cross-linked network | Mechanical strength, chemical resistance |

| Metal Alkoxides | Incorporation of metal oxide clusters | Optical and electronic properties |

Surface Modification Technologies

The ability to control the surface properties of materials is crucial in many technological applications. Surface modification can alter characteristics such as wettability, adhesion, and biocompatibility.

The surface of micro- and nano-particles is often modified to improve their dispersibility in various media and to introduce specific functionalities. frontiersin.orgmdpi.com Silane coupling agents are frequently used for this purpose.

This compound can be employed to modify the surface of inorganic micro-particles, such as silica (B1680970) or metal oxides. The dimethylamino groups can react with surface hydroxyl groups on the particles, leading to the covalent attachment of the methylphenylsilyl moiety to the particle surface. This modification can alter the surface chemistry of the particles, for example, by making a hydrophilic surface more hydrophobic. This change in surface character can prevent particle aggregation and improve their compatibility with organic polymer matrices in composite materials.

The control of surface energy, and thus the degree of hydrophobicity or hydrophilicity, is critical for applications ranging from self-cleaning surfaces to biomedical implants. polimi.itnih.gov The deposition of thin films of organosilanes is a common method to achieve this control.

Precursors for Ceramic Materials

Organosilicon compounds, including aminosilanes like this compound, are crucial in the synthesis of advanced ceramic materials. dakenchem.comdakenchem.com They serve as molecular building blocks or 'precursors' that can be converted into ceramics through a process of thermal decomposition, known as pyrolysis. This route, often referred to as the polymer-derived ceramics (PDC) pathway, offers significant advantages over traditional powder-based ceramic processing. researchgate.netmdpi.com The PDC approach allows for the creation of ceramic materials with precisely controlled compositions and unique microstructures, which can be tailored at the molecular level by designing the precursor. researchgate.net This method is particularly valuable for producing complex shapes, fibers, and coatings that are difficult to achieve with conventional techniques. osti.govgoogle.com

The transformation from a molecular precursor or a preceramic polymer to a final ceramic product involves several key stages, including polymerization, shaping, cross-linking, and pyrolysis. mdpi.com The chemical structure of the precursor, such as the type and number of organic and reactive groups attached to the silicon atom in this compound, directly influences the ceramic yield, composition, and final properties of the material. researchgate.net

Research into polymer-derived ceramics (PDCs) has established a versatile and powerful method for synthesizing advanced silicon-based materials like silicon carbide (SiC), silicon nitride (Si₃N₄), and silicon carbonitride (SiCN). researchgate.netmdpi.com The process begins with the synthesis of a suitable preceramic polymer, which is then shaped into a desired form (e.g., fiber, coating, or bulk component). mdpi.com This shaped "green body" is then cross-linked to ensure it retains its form during the final, high-temperature pyrolysis step. google.commdpi.com

This compound is a functional monomer that can be used in the synthesis of such preceramic polymers. dakenchem.com The dimethylamino groups are reactive sites that can undergo reactions to link individual silane molecules together, forming a larger polymer chain (a polysilazane or polycarbosilazane derivative). This polymerization step is critical for creating a processable material with suitable viscosity and solubility for shaping.

The subsequent cross-linking stage, often induced by moderate heating, transforms the tractable polymer into a rigid, infusible solid. researchgate.net For precursors containing vinyl or silyl (B83357) groups, this can occur via hydrosilylation, while other functional groups allow for different cross-linking mechanisms. researchgate.net This step is vital for achieving a high ceramic yield, as it prevents the material from decomposing into volatile, low-molecular-weight fragments during pyrolysis. google.com

During pyrolysis, typically conducted at temperatures above 800°C in an inert atmosphere, the organic side groups (like the methyl and phenyl groups on this compound) decompose. researchgate.netmdpi.com This process releases gases such as methane (B114726) and hydrogen, leading to a transformation from an organometallic polymer to an amorphous inorganic ceramic. researchgate.netresearchgate.net The resulting ceramic's composition is a direct reflection of the atoms present in the precursor; a precursor containing silicon, carbon, and nitrogen, for example, will yield a silicon carbonitride (SiCN) ceramic. researchgate.netresearchgate.net Further heat treatment at very high temperatures (e.g., >1400°C) can induce crystallization of the amorphous ceramic into phases like β-SiC. mdpi.commdpi.com

The table below outlines the general stages of the PDC process.

| Stage | Description | Typical Temperature | Purpose |

| Precursor Synthesis | Chemical reaction to create a tractable organosilicon polymer. | Varies (Room Temp. to >100°C) | To design a polymer with specific elements (Si, C, N, O) and reactive groups for cross-linking. |

| Shaping | Forming the polymer into a desired geometry (e.g., fiber spinning, molding, coating). | Room Temperature | To create the initial "green body" of the component. google.com |

| Cross-linking | Heating the green body to create a rigid, infusible network. | 150°C - 400°C | To "set" the shape and maximize the final ceramic yield by preventing decomposition. mdpi.comresearchgate.net |

| Pyrolysis | High-temperature heat treatment in an inert atmosphere (e.g., Argon). | 800°C - 1200°C | To convert the polymer into an amorphous ceramic through the release of organic fragments. researchgate.netresearchgate.net |

| Crystallization | Optional ultra-high temperature annealing. | >1200°C - 1700°C | To transform the amorphous ceramic into a more stable crystalline phase (e.g., SiC, Si₃N₄). mdpi.com |

This table provides an interactive overview of the polymer-derived ceramics (PDC) process.

The pyrolysis of a preceramic polymer derived from an aminosilane (B1250345) precursor involves distinct thermal events corresponding to specific chemical reactions and mass loss.

| Temperature Range | Mass Loss (%) | Evolved Gases | Underlying Process |

| 150 - 400°C | 2 - 5% | Ammonia, Amines | Cross-linking reactions involving the condensation of amino groups. |

| 400 - 800°C | 15 - 25% | Methane (CH₄), Hydrogen (H₂) | Decomposition of organic side groups (methyl, phenyl) and formation of the inorganic network. researchgate.net |

| > 800°C | 1 - 3% | Hydrogen (H₂) | Final densification and structural rearrangement of the amorphous ceramic network. researchgate.net |

Advanced Applications and Emerging Research Areas

Electronic Materials and Semiconductor Manufacturing

Bis(dimethylamino)methylphenylsilane serves as a valuable precursor and agent in the fabrication of microelectronic devices. myskinrecipes.com It is particularly employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create high-quality, silicon-containing thin films, such as silicon nitride or silicon carbide layers, which are fundamental to modern electronics. myskinrecipes.com The phenyl group in the molecule enhances stability and helps modulate electronic properties, making it relevant for these applications.

| Application in Electronics | Function of this compound | Resulting Benefit |

| Thin Film Deposition | Precursor in CVD and ALD processes. myskinrecipes.com | Creation of high-quality silicon nitride or silicon carbide layers for microelectronic devices. myskinrecipes.com |

| Surface Modification | Enhances properties like hydrophobicity and adhesion. chemimpex.com | Improved performance and reliability of semiconductor devices. chemimpex.com |

| Protective Film Formation | Forms a protective silicone film on semiconductor surfaces. dakenchem.com | Prevents oxidation and contamination, enhancing device stability. dakenchem.com |

| Flexible Electronics | Acts as a protective layer. dakenchem.com | Provides mechanical flexibility and environmental isolation. dakenchem.com |

| Flat Panel Displays | Used in coatings or adhesives. dakenchem.com | Enhances high-temperature resistance and structural strength of materials. dakenchem.com |

Reagent in Pharmaceutical Synthesis Research

In the field of pharmaceutical research, organosilicon compounds are valuable tools. This compound is noted for its role as a reagent and intermediate in the synthesis of complex molecules for pharmaceuticals. chemimpex.com The silicon atom can form stable covalent bonds, while the dimethylamino groups enhance the silicon atom's nucleophilicity, making it a versatile reagent in chemical reactions. It can be used as a silanization agent to participate in the synthesis of drug intermediates. dakenchem.com

Reagent in Agrochemical Research

Similar to its application in pharmaceuticals, this compound is also utilized as a reagent in organic synthesis for the creation of complex molecules in the agrochemical sector. chemimpex.com While direct studies on its specific end-use in agrochemicals are not extensively detailed, its function as a building block in synthetic chemistry is recognized. chemimpex.com The fundamental reactivity of such organosilicon compounds allows for the construction of novel chemical structures for potential use in agriculture.

Ligand Chemistry and Coordination Studies with Related Structures

The structural motif present in this compound, specifically the (dimethylamino)methyl]phenyl group, is a cornerstone of advanced ligand design in coordination chemistry. While studies focusing explicitly on this compound as a ligand are not prominent, extensive research has been conducted on closely related structures where this moiety is used to create pincer-type ligands. These ligands are known for their ability to form highly stable complexes with various transition metals.

For example, research on ligands like {2,6-Bis[(dimethylamino)methyl]phenyl-κN,C,N′} has shown the formation of slightly distorted square-planar complexes with Nickel(II). researchgate.net In these structures, the ligand coordinates to the metal center through two nitrogen atoms and one carbon atom. researchgate.net Similarly, the related selenide (B1212193) compound, bis{[2,6-bis[(dimethylamino)methyl]phenyl} selenide, has been used to explore ligation with Palladium(II) and Mercury(II), demonstrating complex coordination behavior, including C-H activation and the formation of bridged dimeric structures. nih.gov

| Related Ligand Structure | Metal Center | Resulting Complex Characteristics |

| {2,6-Bis[(dimethylamino)methyl]phenyl-κN,C,N′} | Nickel(II) | Forms a slightly distorted square-planar Ni(II) center with the ligand acting as a terdentate NCN pincer. researchgate.net |

| Bis{[2,6-bis[(dimethylamino)methyl]phenyl} selenide | Palladium(II) | Results in a dipalladated complex via meta C-H activation. nih.gov |

| Bis{[2,6-bis[(dimethylamino)methyl]phenyl} selenide | Mercury(II) | Affords a dimercurated selenolate complex where two Hg(II) ions are bridged by selenolate and chloride ligands. nih.gov |

The stabilization of highly reactive cationic silicon species, known as silylenium ions, is a significant challenge in organosilicon chemistry. One effective strategy is the use of intramolecular coordination, or chelation, with pendant Lewis basic groups. The two dimethylamino groups in this compound are, in principle, capable of acting as internal donors to stabilize a cationic silicon center. Although specific research detailing the use of this compound for the stabilization of silylenium ions through chelation was not found in the reviewed literature, the fundamental structure is conducive to such an application. The presence of two nitrogen-based donor groups attached to the silicon framework suggests the potential for forming a stable, chelated structure that could mitigate the high reactivity of a silylenium ion.

Dendrimer Synthesis Utilizing Organosilicon Cores

Dendrimers are precisely structured, hyperbranched macromolecules with applications in fields ranging from drug delivery to materials science. nih.gov The synthesis of dendrimers often begins from a central core molecule, with subsequent generations of branches grown outwards in a layer-by-layer fashion. nih.govnih.gov Organosilicon compounds are used as monomers and core structures in the preparation of materials like silicone resins and polysiloxanes. dakenchem.com Bis(dimethylamino)methylsilane, as an organosilicon monomer, fits the profile of a potential building block in the synthesis of silicon-based polymers and dendrimers. dakenchem.com While specific examples utilizing this compound as a dendrimer core are not detailed in the available research, the synthesis of PAMAM (polyamidoamine) dendrimers from cores like ethylenediamine (B42938) is a well-established method involving iterative reaction steps. nih.govmdpi.com The reactive nature of aminosilanes suggests their potential utility in similar step-wise synthetic strategies to create dendrimers with an organosilicon core, which could impart unique thermal and chemical properties to the final macromolecule.

Analytical and Characterization Techniques in Research

Chromatographic Methods

Chromatographic techniques are essential for separating components of a mixture and for determining the molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. azom.com This technique is crucial for characterizing the polysiloxanes synthesized from Bis(dimethylamino)methylphenylsilane. researchgate.net

In GPC, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. azom.com By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. This information is vital as the molecular weight profoundly influences the polymer's mechanical and thermal properties. Research on the polycondensation of 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) with various bis(dimethylaminosilanes), including this compound, has utilized GPC to confirm the formation of high molecular weight polymers. researchgate.net

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For polymers synthesized using this compound, these methods provide critical data on their thermal stability and service temperature range.

Key techniques include:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of polymers. Polysiloxanes derived from this compound are expected to exhibit high thermal stability, and TGA is used to quantify this by identifying the temperature at which significant weight loss occurs. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions, most importantly the glass transition temperature (Tg) of the amorphous polymers. The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC is routinely used to measure the Tg of silarylene-siloxane polymers. researchgate.net The thermal properties of polymethylphenylsiloxane, which can be synthesized from this compound, are characterized using DSC. researchgate.net

Interactive Data Table: Application of Thermal Analysis to Polymers from this compound

| Technique | Measured Property | Information Gained | Relevance |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature/Time | Decomposition Temperature, Thermal Stability, Residual Mass | Determines the upper-use temperature limit of the polymer and provides insight into its degradation mechanism. researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for evaluating the thermal stability of materials. mdpi.com For silylating agents like this compound, TGA provides critical information about their decomposition temperatures, which is essential for applications in materials science and as precursors for chemical vapor deposition.

Research Findings:

While specific TGA thermograms for this compound are not widely published, studies on related arylsilanes indicate they are relatively stable materials. dtic.mil Appreciable decomposition for many phenylsilanes requires temperatures in the range of 300-650°C. dtic.mil The thermal stability of silanes is influenced by the nature of the substituents on the silicon atom. The presence of a phenyl group can enhance thermal stability compared to simple alkylsilanes. The decomposition of phenyl-substituted silanes, such as tetraphenylsilane, has been shown to initiate with the elimination of a phenyl radical. dtic.mil

In the context of aminosilanes, the thermal decomposition pathway can be complex. For instance, theoretical studies on the decomposition of the related compound bis(dimethylamino)silane suggest that the initial bond cleavage can occur at the Si-N, N-CH₃, or Si-H bonds, with the N-CH₃ bond being the most susceptible to breaking.

For this compound, it can be inferred that thermal decomposition would likely involve the cleavage of the dimethylamino or phenyl groups from the silicon center at elevated temperatures. The onset of decomposition would signify the upper-temperature limit for its practical use. TGA would also allow for the determination of the residual mass after decomposition, which could correspond to silica (B1680970) or silicon carbonitride, depending on the atmosphere used (air or inert gas, respectively).

Below is a hypothetical data table representing the kind of information that would be obtained from a TGA experiment on this compound under a nitrogen atmosphere.

| Parameter | Expected Value Range | Description |

| Tonset (Onset Decomposition Temperature) | 300 - 450 °C | The temperature at which significant mass loss begins. |

| Tmax (Temperature of Maximum Decomposition Rate) | 350 - 500 °C | The temperature at which the rate of mass loss is highest. |

| % Mass Loss (Main Decomposition Step) | 70 - 90 % | The percentage of mass lost during the primary decomposition event. |

| % Residue at 800 °C | 10 - 30 % | The remaining mass, likely a form of silicon-based ceramic. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. linseis.comyoutube.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. youtube.comresearchgate.net

Research Findings:

For analogous compounds, DSC is instrumental in determining key physical properties. For example, in polymers containing silane (B1218182) functionalities, DSC is used to determine the glass transition temperature (Tg), which provides insight into the flexibility of the polymer chains. While this compound is a monomer, the presence of the phenyl group and the dimethylamino groups will influence its intermolecular interactions and thus its thermal behavior upon heating and cooling.

A typical DSC analysis of a liquid sample like this compound would involve a controlled heating and cooling cycle. During heating, an endothermic peak corresponding to its boiling point would be observed. If the compound can be vitrified by rapid cooling, a step-like change in the heat flow during subsequent heating would indicate its glass transition temperature.

The following table illustrates the type of data that a DSC analysis of this compound could provide.

| Thermal Event | Expected Temperature Range | Description |

| Glass Transition (Tg) | -100 to -50 °C | A second-order phase transition from a rigid glassy state to a more mobile liquid state, observable upon heating after rapid cooling. |

| Boiling Point (Tb) | 150 - 250 °C | An endothermic event corresponding to the phase change from liquid to gas. The exact temperature is pressure-dependent. |

Future Research Directions

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of aminosilanes often involves chlorosilane aminolysis, a method that is effective but generates ammonium (B1175870) salt waste, making it less atom-efficient. rsc.orgrsc.org Future research will likely focus on developing more sustainable and efficient synthetic pathways to Bis(dimethylamino)methylphenylsilane.

A promising avenue is the catalytic dehydrocoupling of amines and silanes, which forms the desired Si-N bond with hydrogen gas as the only byproduct. rsc.orgrsc.org Research has demonstrated the effectiveness of this method for various aminosilanes using catalysts that span the periodic table. rsc.org A key future direction would be to systematically screen various catalysts, including earth-abundant metals and main group elements, for the specific dehydrocoupling reaction between methylphenylsilane (B1236316) and dimethylamine (B145610). researchgate.net

Another approach involves adapting lithiation reactions. A patented method for the synthesis of the related compound bis(diethylamino)silane (B1590842) involves the reaction of a lithium salt of diethylamine (B46881) with dichlorosilane (B8785471), resulting in high yield and purity. google.com Future studies could optimize a similar process for this compound, exploring different organolithium reagents and reaction conditions to maximize efficiency and minimize waste. google.com

| Synthetic Method | Key Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Dehydrocoupling | Methylphenylsilane, Dimethylamine | High atom economy, H₂ as the only byproduct, potentially milder conditions. rsc.orgrsc.org | Screening of catalysts (e.g., Mn, Fe, alkaline earth metals), optimization of reaction temperature and pressure. |

| Organolithium Route | Methylphenyldichlorosilane, n-Butyllithium, Dimethylamine | High selectivity and yield, established methodology for related compounds. google.com | Optimization of stoichiometry, temperature control (-80 to -30 °C), and purification methods. google.com |

| Grignard Reagent Variation | Methylphenyldichlorosilane, Dimethylaminomagnesium bromide | Alternative to pyrophoric organolithium reagents, potentially lower cost. | Investigating solvent effects and reaction kinetics compared to the lithium route. |

Exploration of New Catalytic and Reagent Applications

The application of this compound as a reagent and catalyst precursor is a largely unexplored area ripe with potential. Its structural analogues are used as silylating agents for protecting reactive functional groups and as reagents in organic synthesis. gelest.com

Future research should investigate its efficacy as a silylating agent for alcohols, amines, and thiols, comparing its reactivity to established reagents. The presence of the amine functionality within the molecule can catalyze the silylation reaction itself, a phenomenon known as autocatalysis. nih.govresearchgate.net This could allow for more efficient and selective transformations.

Furthermore, aminosilanes are known to serve as precursors for ligands in catalysis and are used to modify surfaces to act as catalysts. dakenchem.commdpi.com Research into the use of this compound to generate novel catalysts for reactions such as cross-coupling, hydrosilylation, or polymerization is a logical next step. dakenchem.com The compound itself could be explored as a mild reducing agent or as a reagent for amide bond formation, similar to other aminosilanes.

| Application Area | Proposed Role | Rationale / Analogous Compound | Key Research Questions |

|---|---|---|---|

| Protecting Group Chemistry | Silylating agent for -OH, -NH, -SH groups | Bis(dimethylamino)dimethylsilane is used for protecting groups. gelest.com | What is the scope of substrates? How does its reactivity compare to TMSCl or BSTFA? |

| Amide Synthesis | Coupling reagent for carboxylic acids and amines | Related aminosilanes facilitate amide bond formation. | Can it mediate amide bond formation under mild, metal-free conditions? |

| Homogeneous Catalysis | Ligand precursor for transition metal catalysts | Aminosilanes can act as ligands or precursors to regulate catalytic activity. dakenchem.com | What types of metal complexes can be formed? What are their activities in cross-coupling or polymerization? |

| Surface-Bound Catalysis | Anchoring molecule for catalytic sites on silica (B1680970) | The amine group can act as an efficient alkaline catalyst when bound to a support. mdpi.com | Can it be used to create recyclable, heterogeneous catalysts? |

Expansion into Advanced Functional Materials and Nanomaterials

This compound is a promising precursor for advanced materials due to its high reactivity and volatility, which are advantageous for vapor deposition techniques. dakenchem.commyskinrecipes.com It is already noted for its potential in electronics, materials science, and organic synthesis. dakenchem.comdakenchem.com

A significant area for future research is its application in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). myskinrecipes.com These techniques are crucial for manufacturing microelectronics, and this compound could be an ideal precursor for depositing high-quality silicon-based thin films, such as silicon nitride or silicon oxide. myskinrecipes.com Computational studies on related aminosilanes like bis(diethylamino)silane (BDEAS) have shown that the number and type of amino ligands significantly affect the ALD mechanism and growth rate, suggesting that optimizing precursors like this compound is a worthwhile endeavor. nih.govrsc.org

Other potential applications include its use as a surface modification agent to create hydrophobic or protective coatings on various substrates, including glass and semiconductors. dakenchem.comsmolecule.com The compound can also serve as a monomer or crosslinker for synthesizing novel silicone polymers and resins with tailored thermal and mechanical properties. dakenchem.com

| Material Application | Underlying Property | Research Goal |

|---|---|---|

| Semiconductor Thin Films (ALD/CVD) | Volatility and reactivity with surface hydroxyl groups. dakenchem.commyskinrecipes.com | Deposit uniform, conformal silicon nitride or silicon oxide films for microelectronics. |

| Hydrophobic Surface Coatings | Ability to form a non-polar siloxane layer on surfaces. gelest.com | Develop robust, water-repellent coatings for glass, metals, and textiles. |

| Adhesion Promotion | Acts as a coupling agent between organic polymers and inorganic substrates. myskinrecipes.com | Improve the durability of coatings and adhesives in electronic packaging and composites. dakenchem.com |

| Functional Polymers | Can act as a monomer or crosslinker. dakenchem.com | Synthesize novel polysilazanes or silicone resins with enhanced thermal stability or specific functionalities. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is essential for optimizing existing applications and discovering new ones. For this compound, there is a significant opportunity to investigate the fundamental steps of its reactions.

Future work should focus on detailed kinetic and computational studies of its silylation and polymerization reactions. nih.gov Techniques such as in-situ FTIR and NMR spectroscopy can provide real-time data on reaction progress and the formation of intermediates. Kinetic analysis can help determine reaction orders and activation energies, shedding light on the rate-determining steps. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to model reaction pathways. nih.gov Such studies can elucidate the transition state structures and energies for key processes, like the Si-N bond cleavage during ALD or the role of the amine group in autocatalysis. nih.govnih.gov For example, mechanistic studies of other silylation reactions have explored whether they proceed through bimolecular (SN2-Si) or other pathways, and how the stereochemistry at the silicon center is affected. unishivaji.ac.in Applying these methods to this compound will provide invaluable insights into its reactivity and guide the rational design of new applications.

| Technique | Objective | Expected Insights |

|---|---|---|

| Kinetic Analysis (e.g., UV-Vis, NMR) | Determine reaction rates, orders, and activation parameters. nih.gov | Elucidate the rate-determining step and the influence of concentration and temperature. |

| In-Situ Spectroscopy (FTIR, Raman) | Identify transient intermediates and track species concentration over time. nih.govresearchgate.net | Provide direct evidence for proposed reaction pathways. |

| Computational Modeling (DFT) | Calculate reaction energy profiles, transition states, and molecular orbitals. nih.gov | Understand the energetics of bond breaking/formation and the electronic effects of substituents. |

| Isotopic Labeling Studies | Trace the path of specific atoms throughout a reaction. | Confirm atom transfer steps and distinguish between different possible mechanisms. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Bis(dimethylamino)methylphenylsilane with high purity?

- Methodology : Utilize silane coupling reactions under inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Optimize stoichiometry of dimethylamine and methylphenylsilane precursors, and employ column chromatography for purification. Monitor reaction progress via <sup>29</sup>Si NMR to confirm silane bond formation .

- Data Consideration : Compare yields and purity metrics (e.g., GC-MS, elemental analysis) across varying reaction temperatures (0–25°C) to identify optimal conditions .

Q. How can spectroscopic techniques distinguish this compound from structurally similar silanes?

- Methodology : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve dimethylamino (-N(CH3)2) and phenyl group signals. IR spectroscopy can identify Si-C and Si-N vibrational modes (650–850 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

- Data Contradiction : Cross-validate spectra with databases (e.g., PubChem) to address discrepancies in reported peak assignments for dimethylamino-silanes .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies at 0–6°C (short-term) and ambient temperatures (long-term). Monitor hydrolysis via <sup>29</sup>Si NMR and quantify degradation products (e.g., silanols) using HPLC .

- Key Finding : Storage at 0–6°C in anhydrous solvents (e.g., toluene) minimizes decomposition over 6 months .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution at the silicon center. Compare with experimental kinetic data (e.g., reaction rates with aryl halides) to correlate electronic effects with catalytic activity .

- Data Interpretation : Contrast computational results with X-ray crystallography data (if available) to validate bond-length and angle predictions .

Q. What mechanistic insights explain contradictory reports on its role as a Lewis acid catalyst?

- Methodology : Use in situ FTIR or Raman spectroscopy to track intermediate formation during catalysis (e.g., silylium ion generation). Compare results across solvents (polar vs. nonpolar) to resolve disparities in catalytic efficiency .

- Hypothesis Testing : Probe solvent-silane interactions via <sup>29</sup>Si NMR chemical shift changes to identify coordination effects .

Q. Can this compound act as a precursor for novel silicon-based ligands in asymmetric catalysis?

- Methodology : Derive phosphine or amine-functionalized ligands via substitution reactions. Test enantioselectivity in model reactions (e.g., hydrogenation) and compare with established ligands (e.g., BINAP) .

- Data Analysis : Use chiral HPLC or optical rotation measurements to quantify enantiomeric excess (ee) and correlate with ligand structure .

Data Contradiction Resolution Strategies

- Thermal Stability Conflicts : Replicate conflicting studies under controlled humidity and oxygen levels. Use thermogravimetric analysis (TGA) to isolate decomposition pathways (hydrolysis vs. oxidation) .

- Catalytic Activity Variability : Standardize substrate purity and reaction setups (e.g., glovebox vs. Schlenk line) to minimize experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.